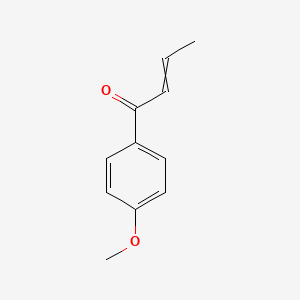











|
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:13](Cl)(=[O:17])/[CH:14]=[CH:15]/[CH3:16].Cl>O.C(=S)=S>[CH:14]([C:13]([C:4]1[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=1)=[O:17])=[CH:15][CH3:16] |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.37 L
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
2.37 L
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a round bottom three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a continuous reflux
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture which
|
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
ADDITION
|
|
Details
|
was poured into a mixture of 9 kg
|
|
Type
|
CUSTOM
|
|
Details
|
The carbon disulfide was removed from the dilute
|
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture under vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous residue was then extensively extracted with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
was then evaporated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=CC)C(=O)C1=CC=C(C=C1)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |